molecular formula C10H8Cl2N2 B1308383 2,3-Dichloro-6,7-dimethylquinoxaline CAS No. 63810-80-0

2,3-Dichloro-6,7-dimethylquinoxaline

Cat. No. B1308383
CAS RN: 63810-80-0
M. Wt: 227.09 g/mol
InChI Key: NKBSIBTVPNHSIK-UHFFFAOYSA-N
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Description

2,3-Dichloro-6,7-dimethylquinoxaline is a chemical compound that belongs to the quinoxaline family, characterized by a heterocyclic structure containing nitrogen atoms. The presence of chlorine and methyl groups on the quinoxaline core suggests that this compound could exhibit unique chemical properties and reactivity patterns, making it a potential candidate for various chemical transformations and applications.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those with dichloro substitutions, often involves the reaction of diketones with 1,2-diamines. A specific method for synthesizing 2,3-dichloroquinoxalines has been developed using Vilsmeier reagent chlorination, which converts 2,3-dihydroxyquinoxalines to the desired dichloro derivatives in a high-yielding process . Additionally, a two-step sequence has been reported for synthesizing disubstituted 6,7-dichloro-1,2,3,4-tetrahydroquinoxalines, which could be related to the synthesis of 2,3-dichloro-6,7-dimethylquinoxaline .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and elemental analysis. X-ray crystallography has been employed to determine the structure of N-acyl-N'-dichloroacetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalines, which provides insight into the three-dimensional arrangement of atoms in the crystal lattice .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For instance, 2,3-dichloroquinoxaline derivatives have been used to react with malononitrile and ethyl cyanoacetate to yield a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives . Moreover, displacement reactions of 2,3-dichloro-6-nitroquinoxaline have been studied, leading to the synthesis of s-triazolo[3,4-a]quinoxaline derivatives . These reactions demonstrate the reactivity of the dichloroquinoxaline core towards nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dichloro-6,7-dimethylquinoxaline can be inferred from related compounds. The presence of electron-withdrawing chlorine atoms likely affects the electron density of the quinoxaline ring, influencing its reactivity. The electrochemical behavior of related compounds, such as 2,3-dimethylhydroquinone, has been studied, indicating that quinoxaline derivatives can participate in redox reactions . The solubility, melting point, and stability of these compounds are typically characterized as part of their physical property profile, although specific data for 2,3-dichloro-6,7-dimethylquinoxaline is not provided in the given papers.

Scientific Research Applications

Antifungal Activity

2,3-Dichloro-6,7-dimethylquinoxaline has demonstrated significant antifungal properties. A study evaluated its effectiveness against a range of pathogenic fungi, including Candida, Aspergillus, Cryptococcus, and Trichophyton species. This compound was found effective in both in vitro and in vivo settings, showing promise in addressing severe fungal infections (Alfadil et al., 2021).

Chemical Properties and Reactions

The compound has been a subject of various chemical studies. For instance, its reductive metallation to form a monomeric dianion and subsequent reactions with various reagents has been explored. This research provides insights into its potential applications in chemical synthesis and pharmaceutical development (Kaban & Aydogan, 2008).

Antimicrobial Activities

Structural analogues of 2,3-Dichloro-6,7-dimethylquinoxaline, such as 2,6-dimethoxy-1,4-benzoquinone and its derivatives, have shown antimicrobial activities against food-borne bacteria. These findings suggest potential applications in food safety and preservation (Park, Shim, & Lee, 2014).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel quinoxaline derivatives, including those based on 2,3-Dichloro-6,7-dimethylquinoxaline, for antimicrobial investigation. These studies are crucial in developing new pharmaceuticals with potential antimicrobial properties (El-Gaby, Ismail, Ammar, Zahran, & Shmeiss, 2002).

Mass Spectrometry and Biological Activity Modeling

Mass spectrometry studies of 2-methylquinoxalin and 2,3-dimethylquinoxalin have helped understand their antimicrobial, antifungal, and preservative properties. These studies aid in the development of medicines and food industry applications (Tayupov, Rakhmeev, Markova, & Safronov, 2021).

Crystallography and Molecular Analysis

Crystallographic studies of 2,3-Dimethylquinoxaline complexes have provided valuable insights into its molecular structure and potential applications in material science and pharmaceuticals (Hökelek, Batı, Bekdemir, & Kutuk, 2001).

Riboflavin Degradation by Bacteria

Studies on the bacterial degradation of riboflavin, involving 6,7-dimethylquinoxaline-2,3-diol, have shed light on microbial metabolic pathways. Such research is significant for understanding microbial ecology and developing new biotechnological applications (Barz & Stadtman, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2,3-dichloro-6,7-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-5-3-7-8(4-6(5)2)14-10(12)9(11)13-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBSIBTVPNHSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399227
Record name 2,3-dichloro-6,7-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,3-Dichloro-6,7-dimethylquinoxaline

CAS RN

63810-80-0
Record name 2,3-dichloro-6,7-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JH Liu, AT Wu, MH Huang, CW Wu… - The Journal of Organic …, 2000 - ACS Publications
The Diels−Alder reactions of heterocyclic o-quinodimethanes, generated in situ from 6,7-disubstituted quinoxalino[2,3-d]-[1,2λ 4 ]oxathiine 2-oxides (6a−c), 2,3-disubstituted-8,9-dihydro-…
Number of citations: 87 pubs.acs.org
PD Leeson, R Baker, RW Carling… - Journal of medicinal …, 1991 - ACS Publications
Derivatives of the nonselective excitatory amino acid antagonist kynurenic acid (4-oxo-l, 4-dihydroquinoline-2-carboxylic acid, 1) have been synthesized and evaluated for in vitro …
Number of citations: 202 pubs.acs.org
KS Kumar, MS Ramulu, B Rajesham… - Organic & …, 2017 - pubs.rsc.org
Various oxepine and azepine fused N-heterocyclic derivatives were synthesized using a new and one-pot reaction of 2,3-dichloro quinoxaline/pyrazine with 2-(1H-indol-2-yl)phenol/…
Number of citations: 30 pubs.rsc.org
R Jatoth, PK Naikawadi, B Bhaskar… - Advanced Synthesis …, 2022 - Wiley Online Library
Metal‐free TFA promoted arylation/heteroarylation was achieved under mild conditions via the reaction of chloro‐derivatives of nitrogen heterocycles [e. g., =C−C(Cl)=N−] with electron …
Number of citations: 2 onlinelibrary.wiley.com
PM Zhang, YW Li, J Zhou, LL Gan… - Journal of …, 2018 - Wiley Online Library
An efficient one‐pot reaction has been developed for the synthesis of 2,3‐dichloroquinoxaline derivatives 3a–n. The reaction was performed in two steps via a silica gel catalyzed …
Number of citations: 9 onlinelibrary.wiley.com
H Tomoda, S Saito, K Araki, S Shiraishi - Bulletin of the Chemical …, 1998 - journal.csj.jp
A series of 2-, 3-, or 4-substituted pyrido[1′,2′ : 1,2]imidazo[4,5-b]quinoxalines (PIQs) were synthesized in moderate-to-good yields by the reactions of 2-amino-3-chloroquinoxalines (…
Number of citations: 5 www.journal.csj.jp
E Horsting - 2022 - ecommons.udayton.edu
Quinoxaline and its derivatives have been studied extensively for their relevant biological activity and transition metal selectivity. These compounds are commonly used for their …
Number of citations: 2 ecommons.udayton.edu
AJ Farmer - 2017 - ecommons.udayton.edu
Transition metal contamination is a constant concern both in the environment and in chemical reaction mixtures. One proposed solution, is the use of peraza-crown macrocycles to …
Number of citations: 4 ecommons.udayton.edu
WM Bloch, SM Derwent-Smith, F Issa, JC Morris… - Tetrahedron, 2011 - Elsevier
The synthesis of six new compounds incorporating either a pyrazino[2,3-b]indolizine or indolizino[2,3-b]quinoxaline core are reported in good yield (58–87%). The intermediates for the …
Number of citations: 29 www.sciencedirect.com
CJ Sumby - Australian journal of chemistry, 2008 - CSIRO Publishing
The highly conjugated chelating ligands 5-(2-pyridyl)indolizino[2,3-b]pyrazine 1, 5-(2-pyridyl)indolizino[2,3-b]quinoxaline 2, and 8,9-dimethyl-5-(2-pyridyl)indolizino[2,3-b]quinoxaline 3 …
Number of citations: 6 www.publish.csiro.au

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